molecular formula C13H17NO B1621627 N,N-Diethylcinnamamide CAS No. 27829-46-5

N,N-Diethylcinnamamide

Cat. No.: B1621627
CAS No.: 27829-46-5
M. Wt: 203.28 g/mol
InChI Key: GUYVMSJRMMFSQO-UHFFFAOYSA-N
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Description

N,N-Diethylcinnamamide is an organic compound derived from cinnamic acid It is characterized by the presence of a cinnamoyl group attached to a diethylamine moiety

Mechanism of Action

Target of Action

N,N-Diethylcinnamamide is a derivative of cinnamamideFor instance, some cinnamamide derivatives have demonstrated inhibitory activity against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into glucose. Inhibition of α-glucosidase can help manage blood sugar levels, particularly in individuals with diabetes.

Mode of Action

Based on the known actions of similar compounds, it is plausible that this compound interacts with its target enzyme, α-glucosidase, by binding to its active site and preventing the enzyme from catalyzing its normal reactions . This results in decreased breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream.

Biochemical Pathways

The primary biochemical pathway affected by this compound, given its potential α-glucosidase inhibitory activity, would be carbohydrate digestion and absorption. By inhibiting α-glucosidase, this compound could slow down the breakdown of complex carbohydrates into glucose, thus reducing postprandial (after-meal) blood sugar spikes .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the activity of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion. This could result in lower postprandial blood glucose levels, which could be beneficial for managing blood sugar levels in individuals with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylcinnamamide can be synthesized through the direct amidation of cinnamic acid with diethylamine. One method involves using boric acid as a catalyst in a sonicator bath at 50°C for 40 minutes . Another efficient method involves the reaction of methyl cinnamates with phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method offers mild reaction conditions and high conversion rates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. Continuous-flow microreactor technology is often employed to enhance efficiency and control over the reaction process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylcinnamamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cinnamamide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N,N-Diethylcinnamamide can be compared with other cinnamamide derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

N,N-diethyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYVMSJRMMFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950504
Record name N,N-Diethyl-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27829-46-5
Record name N,N-Diethyl-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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